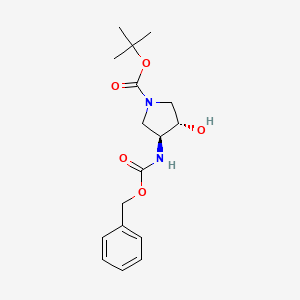

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol

Description

Significance of Chiral Nitrogen Heterocycles in Contemporary Synthetic Chemistry

Chiral nitrogen heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active natural products containing these structural motifs. It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. google.com The presence of a nitrogen atom within a cyclic framework introduces a site for hydrogen bonding and can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets such as enzymes and receptors. google.com The stereochemistry of these heterocycles is often crucial for their biological function, dictating the precise orientation of substituents that engage with the target protein.

The Pyrrolidine (B122466) Motif as a Privileged Structural Unit in Chemical Research

Among the various nitrogen heterocycles, the pyrrolidine ring holds a special status as a "privileged scaffold" in drug discovery. mdpi.com This five-membered saturated ring is not flat and can adopt various puckered conformations, providing a three-dimensional framework that is ideal for exploring chemical space. mdpi.com The pyrrolidine ring can possess up to four stereogenic centers, allowing for a high degree of stereochemical diversity. researchgate.net This structural richness, combined with the ability of the nitrogen atom to be substituted, makes the pyrrolidine motif a versatile building block for the synthesis of a wide array of complex molecules. mdpi.comgoogle.com Numerous FDA-approved drugs, including those for treating viral infections, cancer, and diabetes, feature a pyrrolidine core, underscoring its importance in pharmaceutical research. mdpi.com

Overview of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol as a Key Chiral Intermediate and Research Subject

This compound is a highly functionalized chiral pyrrolidine that serves as a valuable intermediate in the synthesis of more complex target molecules. Its structure features a pyrrolidine ring with a specific trans stereochemistry between the hydroxyl group at the 3-position and the amino group at the 4-position. The two nitrogen atoms are differentially protected with a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. This differential protection is a key feature, allowing for the selective deprotection and further functionalization of each nitrogen atom at different stages of a synthetic sequence.

The (3S,4S) stereochemistry, combined with the orthogonal protecting groups, makes this compound a powerful tool for the construction of a variety of biologically active molecules. Its utility has been demonstrated in the synthesis of inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which are important targets for the treatment of type 2 diabetes.

Physicochemical Properties of this compound

While detailed experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data for closely related compounds.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₈H₂₆N₂O₅ |

| Molecular Weight | 366.41 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 7 |

| Exact Mass | 366.184172 g/mol |

| Monoisotopic Mass | 366.184172 g/mol |

| Topological Polar Surface Area | 94.2 Ų |

| Heavy Atom Count | 25 |

| Complexity | 439 |

Note: These properties are computationally predicted and may differ from experimental values.

Synthesis of this compound

The synthesis of highly functionalized chiral pyrrolidines like this compound often starts from readily available chiral precursors. A common and efficient strategy involves the use of D-tartaric acid, a naturally occurring and inexpensive chiral building block.

A plausible synthetic route, based on established chemical transformations for similar molecules, would involve the following key steps:

Formation of a cyclic sulfate (B86663) or a related dielectrophile from D-tartaric acid.

Ring-opening with a nitrogen nucleophile , such as benzylamine (B48309), to establish the pyrrolidine ring.

Introduction of the second nitrogen functionality with inversion of stereochemistry, often via an aziridinium (B1262131) ion intermediate or an Sₙ2 reaction.

This approach provides a stereocontrolled route to the desired (3S,4S) diastereomer with the necessary orthogonal protecting groups in place for further synthetic manipulations.

Detailed Research Findings: Applications in the Synthesis of Bioactive Molecules

The strategic placement of functional groups and protecting groups in this compound makes it a valuable precursor for the synthesis of various biologically active compounds, particularly enzyme inhibitors.

One of the most significant applications of this and structurally related chiral aminopyrrolidinols is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors . nih.gov DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. nih.gov The drug Sitagliptin (Januvia®) is a prominent example of a DPP-4 inhibitor. google.comnih.gov

The synthesis of certain DPP-4 inhibitors involves the coupling of a chiral aminopyrrolidine core with other fragments. The this compound scaffold provides the necessary stereochemistry and functional handles for such couplings. A general synthetic approach would involve:

Selective deprotection of one of the amino groups. For example, the Cbz group can be removed by hydrogenolysis, leaving the Boc-protected nitrogen intact.

Coupling of the newly freed amino group with a suitable electrophilic partner, such as a carboxylic acid or an activated derivative thereof.

Modification of the hydroxyl group , if necessary.

Deprotection of the remaining amino group (the Boc group, typically under acidic conditions) to reveal the final target molecule or a late-stage intermediate.

This modular approach allows for the rapid synthesis of a library of compounds with variations in the substituents, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

While a direct synthesis of a marketed drug from the title compound is not explicitly detailed in the public domain, the use of very similar Cbz-protected aminopyrrolidine derivatives in patent literature for the preparation of DPP-4 inhibitors strongly supports its utility as a key intermediate in this area of research. google.com

Furthermore, the (3S,4S)-4-aminopyrrolidine-3-ol scaffold has been explored for the development of BACE1 inhibitors , which are of interest for the treatment of Alzheimer's disease. researchgate.netnih.gov The ability to introduce diverse substituents onto the amino and hydroxyl groups of the pyrrolidine ring makes this scaffold attractive for targeting the active site of this aspartyl protease.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBSDMSNGMRKCQ-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereocontrolled Synthetic Methodologies for 3s,4s 1 Boc 4 Cbz Amino 3 Pyrrolidinol and Analogous Chiral Pyrrolidine Derivatives

Retrosynthetic Analysis and Strategic Pathways for Pyrrolidinol Scaffolds

The design of a synthetic route for complex molecules like (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The target molecule possesses a pyrrolidine (B122466) core with defined (3S,4S) stereochemistry, a hydroxyl group at C3, and a protected amino group at C4.

A primary retrosynthetic disconnection involves the cleavage of the amide bond of the Cbz group and the carbamate (B1207046) bond of the Boc group, leading back to the core intermediate, (3S,4S)-4-amino-3-hydroxypyrrolidine. Further disconnection of the pyrrolidine ring itself can reveal several strategic pathways, typically involving the formation of C-N or C-C bonds to construct the five-membered ring from acyclic precursors. A logical approach involves forming the ring from a linear C4 backbone containing the necessary stereocenters or introducing them diastereoselectively during or after cyclization. For instance, a key precursor could be an optically active 4-amino-3-hydroxybutyronitrile derivative, where intramolecular cyclization after reduction of the nitrile would furnish the desired pyrrolidinol. google.com

Both convergent and divergent strategies are employed in the synthesis of functionalized pyrrolidines, allowing for the efficient generation of molecular diversity from common intermediates.

Convergent Synthesis: In a convergent approach, complex fragments of the target molecule are synthesized independently and then joined together in the later stages. For pyrrolidinol derivatives, this could involve synthesizing a chiral acyclic precursor containing the required stereocenters and then executing a ring-closing reaction. For example, the synthesis of certain hepatitis C virus (HCV) NS5A inhibitors utilizes a convergent strategy where a pre-functionalized pyrrolidine derivative is coupled with other complex fragments to assemble the final drug molecule. chemicalbook.com

Divergent Synthesis: A divergent strategy is particularly powerful for creating libraries of related compounds for structure-activity relationship (SAR) studies. ambeed.com This approach begins with a common core scaffold which is then elaborated into a variety of analogs. A rhodium-catalyzed reaction of vinyl aziridines and silyl (B83357) enol ethers demonstrates a switchable, divergent pathway to either functionalized pyrrolidines or γ-amino ketones, depending on the steric bulk of the silyl group. nih.gov Similarly, a common pyrrolidine intermediate can undergo various C-H functionalization reactions to produce a diverse set of pyrrolizine derivatives. researchgate.net For the target molecule, a divergent approach could start with (3S,4S)-1-Boc-4-amino-3-hydroxypyrrolidine, which can then be acylated with various agents (like benzyl (B1604629) chloroformate) to yield a range of N-functionalized analogs.

| Synthetic Strategy | Description | Relevance to Pyrrolidinol Synthesis |

| Convergent | Independent synthesis of complex molecular fragments followed by late-stage coupling. | Assembly of highly complex drug molecules where a chiral pyrrolidinol forms one of the key building blocks. chemicalbook.com |

| Divergent | Elaboration of a common intermediate into a library of structurally related analogs. | Efficient for SAR studies by modifying functional groups on the (3S,4S)-4-amino-3-pyrrolidinol core. ambeed.comnih.gov |

The generation of enantiopure pyrrolidines relies heavily on two main strategies: utilizing starting materials from the "chiral pool" or employing asymmetric synthesis methods. nih.gov

The chiral pool consists of abundant, naturally occurring enantiopure compounds like amino acids, sugars, and terpenes. nih.govmdpi.com This approach is highly efficient as it incorporates pre-existing stereocenters into the target molecule.

Amino Acids: L-proline and 4-hydroxy-L-proline are common starting materials for pyrrolidine synthesis. chemicalbook.com L-serine can also be used; for instance, N-Boc-N,O-isopropylidene-L-serinol, derived from L-serine, is a key intermediate in the synthesis of the antiepileptic drug (R)-lacosamide, showcasing the transformation of an acyclic amino acid into a functionalized target. researchgate.net

Hydroxy Acids: Natural malic acid and tartaric acid are excellent precursors for synthesizing chiral pyrrolidinols. google.comunibo.it For example, (R)- and (S)-malic acid can be converted into chiral 3-hydroxypyrrolidine derivatives through condensation with benzylamine (B48309) and subsequent reduction. google.com

Sugars: Carbohydrates offer a rich source of stereocenters. While synthetically more demanding due to the need for extensive functional group manipulation, they can be used to construct complex polyhydroxylated pyrrolidines. google.com

Asymmetric synthesis, the alternative to the chiral pool, creates chirality from achiral or racemic precursors using chiral catalysts or auxiliaries. This approach offers great flexibility in designing synthetic routes to novel structures not readily accessible from natural starting materials. nih.govresearchgate.net

Enantioselective and Diastereoselective Construction of the Pyrrolidine Core

Achieving the correct absolute and relative stereochemistry is the most critical challenge in synthesizing this compound. This requires methods that are both highly enantioselective (controlling the absolute configuration, e.g., S vs. R) and diastereoselective (controlling the relative orientation of substituents, e.g., cis vs. trans).

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of traditional organic reactions. Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity, making them ideal for generating chiral building blocks.

Enzymatic kinetic resolution of racemic alcohols or amines is a common strategy. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 3-hydroxypyrrolidine, allowing for the separation of the two enantiomers. More advanced methods involve engineered enzymes, such as transaminases for the asymmetric synthesis of chiral amines or ketoreductases for the reduction of ketones to chiral alcohols. A continuous chemoenzymatic process has been developed for chiral α-heteroaryl primary amines, demonstrating the power of combining biocatalytic transamination with subsequent chemical steps like Boc-protection and Suzuki coupling. This approach is highly relevant for producing chiral amine precursors needed for pyrrolidinol synthesis.

Catalytic asymmetric reactions use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly atom-economical and powerful approach.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral pyrroles or related unsaturated precursors using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can produce chiral pyrrolidines with high enantiomeric excess.

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. By using chiral ligands on a metal catalyst (e.g., copper or silver), this cycloaddition can be rendered asymmetric, providing enantiomerically enriched pyrrolidines.

Asymmetric Aminohydroxylation: This reaction installs both the amino and hydroxyl groups across a double bond simultaneously and stereoselectively. Donohoe reported a diastereoselective osmium-catalyzed aminohydroxylation to synthesize 2,5-cis-pyrrolidines. unibo.it

Ring-Opening of Aziridines: The asymmetric ring-opening of meso-aziridines with nucleophiles, catalyzed by a chiral Lewis acid, is an effective route to chiral vicinal amino alcohols and their derivatives, which are key structural motifs in the target molecule.

| Catalytic Method | Reaction Type | Product |

| Asymmetric Hydrogenation | Reduction | Chiral Saturated Heterocycles |

| 1,3-Dipolar Cycloaddition | Cycloaddition | Substituted Pyrrolidines |

| Asymmetric Aminohydroxylation | Dihydroxylation/Amination | Vicinal Amino Alcohols |

| Asymmetric Ring-Opening | Nucleophilic Addition | Chiral Amino Alcohols/Ethers |

Once the pyrrolidine ring is formed, or during its formation, diastereoselective reactions are crucial for setting the relative stereochemistry of the substituents. For the target molecule, achieving the (3S,4S) trans configuration between the hydroxyl and amino groups is essential.

One strategy involves the ring expansion of a chiral aziridine. An N-bromosuccinimide-induced cascade reaction of a cinnamylaziridine can produce functionalized pyrrolidines with three stereocenters with excellent diastereoselectivity. Substrate-controlled reactions are also common, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For example, the reduction of a chiral 4-amino-3-oxopyrrolidine precursor using a bulky reducing agent might selectively yield the syn or anti diol depending on the steric accessibility of the ketone faces. Similarly, the epoxidation of a chiral 3-pyrrolin-1-ol followed by regioselective opening of the epoxide with an amine nucleophile can be highly diastereoselective, leading to the desired trans-amino alcohol. A stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine was achieved via a key one-pot reduction and regioselective cyclization of an azidoditosyl derivative, highlighting the power of intramolecular reactions in controlling diastereoselectivity. researchgate.net

Key Reaction Pathways and Mechanistic Insights

The construction of the pyrrolidine core with the desired (3S,4S) stereochemistry hinges on several powerful and stereoselective chemical transformations. These pathways are designed to establish the correct relative and absolute stereochemistry of the vicinal amino and hydroxyl substituents.

Ring-Closing Metathesis (RCM) for Pyrroline (B1223166) Precursor Formation

Ring-Closing Metathesis (RCM) has emerged as a robust method for the formation of cyclic structures, including the pyrroline ring, which serves as a precursor to pyrrolidinols. orgsyn.orgrsc.org This reaction typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diallylic amine derivative. orgsyn.orgnih.gov

The synthesis often starts with an N-protected diallylamine (B93489), such as N-Boc-diallylamine. The Boc group is crucial as it can influence the catalyst's initiation site and the stability of the reaction intermediates. orgsyn.org The mechanism of RCM, catalyzed by a ruthenium alkylidene complex, proceeds through a series of [2+2] cycloaddition and cycloreversion steps. The catalyst reacts with one of the terminal alkenes of the diallylamine to form a ruthenacyclobutane intermediate. Subsequent fragmentation of this intermediate releases an alkene byproduct and generates a new ruthenium alkylidene, which then reacts with the second double bond within the same molecule. This intramolecular reaction forms another ruthenacyclobutane, which upon cycloreversion, yields the desired five-membered pyrroline ring and regenerates the ruthenium catalyst, which continues the catalytic cycle. unimi.it The reaction is driven to completion by the removal of a volatile alkene, such as ethylene. unimi.it The resulting N-Boc-3-pyrroline is a versatile intermediate that can be further functionalized to introduce the required hydroxyl and amino groups. orgsyn.orgrsc.org

Table 1: Representative Catalysts for Ring-Closing Metathesis

| Catalyst | Structure | Key Features |

|---|---|---|

| Grubbs' First Generation Catalyst | (PCy₃)₂Cl₂Ru=CHPh | High tolerance for various functional groups. |

| Grubbs' Second Generation Catalyst | (IMes)(PCy₃)Cl₂Ru=CHPh | Higher activity and broader substrate scope. |

| Hoveyda-Grubbs' Second Generation Catalyst | | Enhanced stability and recyclability. |

Nucleophilic Substitutions (SN2) in Stereochemical Control and Inversion

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for establishing the stereochemistry of the target molecule, particularly the trans relationship between the amino and hydroxyl groups. This reaction proceeds with a complete inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. nih.gov

A common strategy for synthesizing (3S,4S)-4-aminopyrrolidine-3-ol derivatives starts from a chiral precursor like trans-4-hydroxy-L-proline. google.com In one synthetic approach, the hydroxyl group of a suitably protected (R)-3-hydroxypyrrolidine derivative is converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with a nitrogen nucleophile, like sodium azide (B81097) (NaN₃), proceeds via an SN2 mechanism. google.com The nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to the inversion of its stereochemistry. elsevier.com This transforms the initial cis relationship (from the starting material's perspective after initial modifications) to the desired trans configuration in the product. The resulting azide can then be reduced to the primary amine. This stereochemical inversion is a predictable and reliable method for controlling the configuration at one of the chiral centers. google.comelsevier.com

Table 2: Key Steps in SN2-Mediated Stereochemical Inversion

| Step | Reactants | Reagents | Product Feature | Mechanism |

|---|---|---|---|---|

| Sulfonylation | N-Boc-(R)-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | Hydroxyl converted to a good leaving group (mesylate) | Nucleophilic Acyl Substitution |

| Azide Displacement | N-Boc-(R)-3-mesyloxypyrrolidine | Sodium azide (NaN₃) | Inversion of stereochemistry at C4 | S |

| Reduction | N-Boc-(S)-3-azidopyrrolidine | Triphenylphosphine, H₂O or H₂, Pd/C | Azide reduced to amine | Staudinger Reduction or Catalytic Hydrogenation |

Stereoselective Epoxidation and Subsequent Ring-Opening Reactions

Another powerful strategy for constructing the chiral di-substituted pyrrolidine core involves the stereoselective epoxidation of an alkene precursor, followed by a regioselective ring-opening. This approach allows for the sequential introduction of the hydroxyl and amino functionalities with well-defined stereochemistry.

The synthesis can begin with an N-protected 3-pyrroline. Asymmetric epoxidation of the double bond using chiral catalysts can produce an epoxide with high enantiomeric purity. Subsequently, the epoxide ring can be opened by a nucleophile. The regioselectivity and stereospecificity of the ring-opening are crucial. mdpi.com In acid-catalyzed ring-opening, the nucleophile generally attacks the more substituted carbon, while under basic or neutral conditions, the attack occurs at the less sterically hindered carbon in an SN2 fashion. mdpi.com

For the synthesis of (3S,4S)-4-amino-3-pyrrolidinol, a typical nucleophile for the ring-opening would be an azide source. The attack of the azide ion on the epoxide ring is a classic SN2 reaction, resulting in a trans-diaxial opening of the epoxide. This establishes the desired trans relationship between the newly formed alcohol and the azido (B1232118) group. Subsequent reduction of the azide yields the target amino alcohol. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide and the SN2 nature of the ring-opening reaction. elsevierpure.com

Protecting Group Chemistry in Pyrrolidinol Synthesis

The successful synthesis of complex molecules like this compound is highly dependent on the strategic use of protecting groups. These groups mask reactive functional groups, preventing them from undergoing unwanted reactions during the synthetic sequence.

Application of Boc and Cbz Protecting Groups

The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are two of the most widely used nitrogen protecting groups in organic synthesis, particularly in peptide and amino acid chemistry. total-synthesis.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. google.com It is stable to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net In the context of the target molecule, the Boc group protects the pyrrolidine ring nitrogen, preventing it from interfering with subsequent reactions and influencing the conformation of the ring. orgsyn.org

The Cbz group , introduced using benzyl chloroformate (Cbz-Cl), protects the exocyclic amino group. total-synthesis.com A key feature of the Cbz group is its stability to acidic and basic conditions. Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine. total-synthesis.com This deprotection method is mild and highly effective.

Orthogonal Protection and Selective Deprotection Strategies

The simultaneous presence of both Boc and Cbz protecting groups in the target molecule exemplifies an orthogonal protection strategy. total-synthesis.comrsc.org Orthogonal protecting groups are sets of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others. sigmaaldrich.comiris-biotech.de

This strategy is crucial for the synthesis and further functionalization of this compound. For instance, the Cbz group on the C4-amino substituent can be selectively removed by hydrogenolysis without affecting the Boc group on the pyrrolidine nitrogen. total-synthesis.com This would allow for further modification at the exocyclic amine. Conversely, the Boc group can be removed with acid while leaving the Cbz group intact, enabling reactions at the ring nitrogen. researchgate.netiris-biotech.de This orthogonal relationship provides synthetic flexibility and is a powerful tool in the construction of complex, polyfunctional molecules. rsc.org

Table 3: Orthogonal Deprotection of Boc and Cbz Groups

| Protecting Group | Structure | Deprotection Conditions | Stability |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Cbz (Carboxybenzyl) | -COOCH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

Resolution Techniques for Enantiomeric Enrichment of Pyrrolidine Intermediates

The generation of a specific stereoisomer from a racemic mixture is a critical step in the synthesis of chiral molecules. For pyrrolidine intermediates, several resolution techniques are employed to achieve high enantiomeric purity. These methods primarily include enzymatic kinetic resolution and diastereomeric salt formation. rsc.orgnih.gov

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution has emerged as a powerful and green method for the separation of enantiomers. rsc.orgnih.gov This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For pyrrolidine derivatives, lipases such as Candida antarctica lipase B (CAL-B) have proven to be highly effective. rsc.orgelsevierpure.com

In the context of synthesizing this compound, a racemic precursor, such as a protected 4-amino-3-hydroxypyrrolidine, can be subjected to enzymatic acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, the resolution of racemic 3-amino-N-Boc-pyrrolidine has been successfully demonstrated using ω-transaminases, achieving excellent enantioselectivity for the remaining starting material. rsc.org Similarly, CAL-B has been effectively used in the hydrolysis of N-Boc and N-Cbz protected proline esters, yielding high enantiomeric ratios (E > 100). elsevierpure.com

Diastereomeric Salt Formation:

A classical and widely used method for resolving racemic amines and alcohols is the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the enantiomeric enrichment of pyrrolidine intermediates leading to the target compound, a suitable chiral acid can be employed to resolve a racemic amino-pyrrolidinol precursor. Chiral acids like (S)-(+)-camphanic acid have been successfully used to resolve protected pyrrolidinol derivatives through the formation of diastereomeric esters, which can then be separated chromatographically. nih.gov The separated diastereomers can then be treated with a base or acid to liberate the desired enantiomerically pure pyrrolidine intermediate.

Table 1: Comparison of Resolution Techniques for Pyrrolidine Intermediates

| Resolution Technique | Resolving Agent/Enzyme | Substrate Example | Key Findings |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Racemic N-Boc/N-Cbz proline esters | High enantiomeric ratios (E > 100) achieved in hydrolysis. elsevierpure.com |

| ω-Transaminase | Racemic 3-amino-N-Boc-pyrrolidine | Excellent enantioselectivity for the unreacted (S)-enantiomer. rsc.org | |

| Diastereomeric Salt Formation | (S)-(−)-Camphanic acid | Racemic tri-Boc protected pyrrolidinol | Formation of diastereomeric esters allowing for separation. nih.gov |

Optimization and Scalability Considerations in Synthetic Procedures

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability factors to ensure efficiency, safety, and cost-effectiveness. The synthesis of this compound is no exception. Key areas for optimization include the choice of protecting groups, the resolution step, and purification methods.

Protecting Group Strategy:

The selection of appropriate protecting groups for the amino and hydroxyl functionalities is crucial for a successful multi-step synthesis. jocpr.com The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used due to their stability under various reaction conditions and their selective removal. unibo.it Optimization in this area involves evaluating the efficiency of both the protection and deprotection steps. For instance, the deprotection of a Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is commonly removed by catalytic hydrogenation. researchgate.net Optimizing these steps on a large scale involves minimizing reaction times, reducing the amount of reagents, and simplifying the work-up procedures.

Optimization of the Resolution Step:

For diastereomeric salt resolution, the choice of the resolving agent and the crystallization solvent is critical. The ideal solvent system should provide a significant difference in the solubility of the two diastereomeric salts, leading to high recovery of the desired diastereomer in a single crystallization step. Optimization would involve screening various solvents and solvent mixtures, as well as controlling the cooling rate during crystallization to obtain crystals of high purity and good filterability.

Scalability Challenges and Solutions:

Scaling up the synthesis of this compound presents several challenges. Catalytic hydrogenation for Cbz deprotection, for example, requires specialized high-pressure reactors and careful handling of the flammable hydrogen gas and pyrophoric catalysts like palladium on carbon. Heat transfer and mixing become more critical on a larger scale and need to be carefully managed to ensure consistent reaction outcomes.

To address these challenges, process development studies would focus on establishing robust and reproducible procedures. This includes defining critical process parameters (CPPs) and their acceptable ranges. For instance, in a crystallization step, the temperature profile, stirring rate, and seeding strategy would be meticulously controlled. The use of process analytical technology (PAT) can be implemented to monitor the reaction progress in real-time, allowing for better control and optimization of the process.

Table 2: Key Optimization Parameters for the Synthesis of this compound

| Synthetic Step | Parameter for Optimization | Goal of Optimization | Scalability Consideration |

| Enzymatic Resolution | Enzyme loading, temperature, pH | Maximize enantiomeric excess and yield | Use of immobilized enzyme for reuse |

| Diastereomeric Crystallization | Solvent system, cooling rate | High diastereomeric purity and yield | Control of crystallization kinetics for consistent particle size |

| Protecting Group Removal | Reagent stoichiometry, reaction time | Minimize side reactions and facilitate work-up | Efficient heat and mass transfer in large reactors |

| Purification | Recrystallization solvent, chromatography conditions | High final product purity (>99%) | Minimizing solvent usage and waste generation |

The Role of 3s,4s 1 Boc 4 Cbz Amino 3 Pyrrolidinol As a Versatile Chiral Building Block in Complex Molecular Construction

Utility in the Synthesis of Advanced Pyrrolidine (B122466) and Pyrrolidinol Scaffolds

The inherent structural features of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol make it an ideal starting material for the synthesis of more elaborate pyrrolidine and pyrrolidinol derivatives. The pyrrolidine ring is a privileged scaffold in drug discovery, known for its ability to explore three-dimensional chemical space due to its non-planar, puckered conformation. nih.govresearchgate.net The defined cis-stereochemistry of the amino and hydroxyl groups in the title compound provides a rigid framework that can be used to orient substituents in a predictable manner, which is critical for achieving specific interactions with biological targets. researchgate.net

Researchers have utilized precursors with the (3S,4S)-4-aminopyrrolidine-3-ol core to develop potent and selective enzyme inhibitors. For instance, derivatives of this scaffold have been synthesized and evaluated as inhibitors of β-secretase (BACE1), a key enzyme implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov The synthesis of these advanced scaffolds involves the selective manipulation of the protected functional groups, allowing for the introduction of various pharmacophoric elements to optimize biological activity. nih.gov The pyrrolidine scaffold's ability to present substituents in specific spatial orientations is a key factor in the design of potent and selective drug candidates. researchgate.netresearchgate.net

Table 1: Examples of Advanced Scaffolds Derived from Pyrrolidinol Precursors

| Target Scaffold/Drug Class | Therapeutic Area | Key Synthetic Transformation from Pyrrolidinol Core | Reference |

|---|---|---|---|

| BACE1 Inhibitors | Alzheimer's Disease | Amide bond formation and etherification | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Type 2 Diabetes | Synthesis of key pyrrolidine-2-carbonitrile (B1309360) intermediate | mdpi.com |

| Hepatitis C Virus (HCV) NS5A Inhibitors (e.g., Daclatasvir, Elbasvir) | Infectious Disease | Alkylation and imidazole (B134444) formation | nih.gov |

Integration into Peptide Mimetics and Constrained Peptidic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The rigid conformation and defined stereochemistry of this compound make it an excellent scaffold for creating constrained dipeptide surrogates. nih.gov By incorporating this building block into a peptide sequence, chemists can induce specific secondary structures, such as β-turns. nih.gov

The orthogonal Boc and Cbz protecting groups are central to this application. peptide.com The Cbz group can be selectively removed via hydrogenolysis without affecting the acid-labile Boc group. This allows the exocyclic amine to be elongated into a peptide chain. Subsequently, the Boc group can be removed with acid to allow coupling at the ring nitrogen, effectively integrating the pyrrolidinol unit into a larger peptidic structure. This controlled, stepwise synthesis enables the creation of complex molecules where the pyrrolidine core acts as a conformational lock, forcing the peptide backbone into a desired geometry. Such constrained structures are invaluable tools for studying protein-protein interactions and for developing potent receptor agonists or antagonists. nih.gov For example, pyrrolidine derivatives have been incorporated into the synthesis of complex cyclic peptides like Pasireotide, which demonstrates the utility of this scaffold in creating structurally defined and biologically active peptidomimetics. mdpi.com

Precursor to Structurally Diverse Polyfunctional Nitrogen Heterocycles

The chemical versatility of this compound extends beyond simple derivatization, positioning it as a valuable precursor for the synthesis of a wide array of complex, polyfunctional nitrogen heterocycles. Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals and natural products. nih.govmdpi.com

By leveraging the existing functional groups and the pyrrolidine ring itself, chemists can initiate a variety of synthetic cascades. For example, the hydroxyl and amino groups can be transformed into other functionalities that can participate in intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems. The synthesis of drugs like Elbasvir, which contains a complex imidazole-pyrrolidine core, illustrates how highly substituted pyrrolidine precursors can serve as the foundation for building intricate heterocyclic systems. nih.gov The strategic manipulation of such building blocks allows for the construction of diverse molecular frameworks, including quinolines, indoles, and various alkaloids, showcasing the role of functionalized pyrrolidines in diversity-oriented synthesis. nih.govmdpi.com

Table 2: Classes of Heterocycles Accessible from Pyrrolidine-Based Precursors

| Heterocycle Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Fused Pyrrolidines (e.g., Pyrrolizidines) | Intramolecular cyclization | Alkaloid synthesis, Peptidomimetics | nih.gov |

| Imidazole-containing compounds | Condensation with dicarbonyl species | Antiviral agents (e.g., Elbasvir, Daclatasvir) | nih.gov |

| Substituted Quinolines | Condensation with β-ketoesters followed by cyclization/aromatization | Medicinal chemistry scaffolds | mdpi.com |

Application in the Design and Construction of Molecular Scaffolds for Chemical Biology Research

In chemical biology, small molecules are used as probes to investigate and manipulate biological systems. The this compound scaffold is an excellent starting point for creating molecular scaffolds for such research. Its well-defined three-dimensional structure allows for the precise presentation of chemical functionalities in space, which is essential for achieving selective interactions with biological macromolecules like proteins and nucleic acids. researchgate.netresearchgate.net

The development of libraries of compounds based on the 3,4-disubstituted pyrrolidinol core enables systematic exploration of structure-activity relationships (SAR). nih.gov By synthesizing a range of derivatives where different substituents are attached to the core scaffold, researchers can identify molecules that bind to a specific target with high affinity and selectivity. This approach has been successfully applied in the search for BACE1 inhibitors, where the pyrrolidine scaffold serves to correctly position the pharmacophoric groups within the enzyme's active site. researchgate.netnih.gov This process of "scaffold hopping," where a known active core is replaced with a novel one like the pyrrolidinol ring, is a powerful strategy for discovering new bioactive molecules and exploring new areas of chemical space. chemrxiv.org

Role in Advanced Organic Reaction Development, e.g., as Component for Copper-Free Click Chemistry Reagents

Copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a vital tool for bioconjugation in living systems due to its high efficiency and biocompatibility. nih.govchempep.com This reaction relies on the use of a strained alkyne, such as a cyclooctyne (B158145), which reacts rapidly with an azide (B81097) without the need for a toxic copper catalyst. tcichemicals.com

The compound this compound can serve as a chiral handle for the creation of novel reagents for copper-free click chemistry. After selective deprotection of either the amino or hydroxyl group, a strained alkyne moiety can be covalently attached. For example, the free amine (after Cbz removal) can be acylated with an activated ester of a cyclooctyne derivative like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). tcichemicals.comresearchgate.net The resulting molecule combines the stereochemically defined pyrrolidinol scaffold with a bioorthogonal reactive handle. Such reagents could be used to attach the chiral scaffold to azide-modified biomolecules, such as proteins or cell-surface glycans, for applications in cell imaging, proteomics, and drug delivery. nih.govglenresearch.com

Table 3: Examples of Strained Alkynes for Copper-Free Click Chemistry

| Strained Alkyne | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO / ADIBO | High ring strain, leading to very fast reaction kinetics. | chempep.com |

| Bicyclononyne | BCN | Good balance of stability and reactivity; smaller and more hydrophilic than DBCO. | tcichemicals.com |

| Azacyclooctyne | - | Can be synthesized with various functionalities for further modification. | nih.gov |

Analytical and Spectroscopic Characterization in the Context of Synthetic Research

Confirmation of Molecular Structure and Connectivity through Spectroscopic Techniques

The primary structure of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is elucidated using a combination of spectroscopic methods, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is crucial for determining the number of different types of protons and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the tert-butoxycarbonyl (Boc) group, and the benzyloxycarbonyl (Cbz) group. The protons on the pyrrolidine ring would appear as a series of multiplets, with their chemical shifts and coupling constants providing information about their relative positions. The large singlet for the nine equivalent protons of the Boc group and the characteristic aromatic signals for the Cbz group would also be prominent features.

¹³C NMR: Carbon NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. The spectrum of this compound would be expected to display unique signals for each carbon atom, including those in the pyrrolidine ring, the carbonyl carbons of the Boc and Cbz protecting groups, and the aromatic carbons of the benzyl (B1604629) group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of this compound, which should correspond to its calculated molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the carbamate (B1207046), and the C=O stretches of the Boc and Cbz protecting groups.

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Signals for pyrrolidine ring protons, a singlet for the Boc group (~1.4 ppm), aromatic protons from the Cbz group (~7.3 ppm), and a singlet for the benzylic protons of the Cbz group (~5.1 ppm). |

| ¹³C NMR | Signals for pyrrolidine ring carbons, carbonyl carbons of Boc and Cbz groups (~155 and ~156 ppm), carbons of the Boc group (~80 and ~28 ppm), and aromatic and benzylic carbons of the Cbz group. |

| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the compound. |

| IR Spectroscopy | Absorption bands for O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), and C=O (~1700-1680 cm⁻¹) functional groups. |

Determination of Absolute and Relative Stereochemistry

The stereochemistry of this compound is a critical aspect of its identity. The "3S,4S" designation indicates a specific three-dimensional arrangement of the substituents on the pyrrolidine ring.

X-ray Crystallography: The most definitive method for determining both the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

NMR Spectroscopy: In the absence of suitable crystals, advanced NMR techniques can be used to infer the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between protons, which can help to establish their relative proximity and thus the stereochemical relationship between substituents on the pyrrolidine ring.

Assessment of Enantiomeric Excess and Diastereomeric Ratio

For a chiral compound synthesized from chiral precursors or via an asymmetric synthesis, it is essential to determine its enantiomeric excess (ee) and diastereomeric ratio (dr).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers of this compound can be separated and quantified, allowing for the determination of the ee and dr of the synthetic product. The use of pre-column derivatization can sometimes be employed to enhance the separation and detection of the stereoisomers.

| Analytical Technique | Application for this compound |

| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry. |

| NOE NMR Spectroscopy | Determination of relative stereochemistry by observing through-space proton-proton interactions. |

| Chiral HPLC | Quantification of enantiomeric excess and diastereomeric ratio. |

Conformational Analysis via Spectroscopic and Computational Methods

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Therefore, understanding the conformational preferences of this compound is of significant interest.

Spectroscopic Methods: NMR spectroscopy, particularly the analysis of coupling constants and NOE data, can provide insights into the preferred conformation of the pyrrolidine ring in solution. The magnitude of the proton-proton coupling constants can be related to the dihedral angles between them, which in turn defines the ring pucker.

Computational Methods: Molecular mechanics and quantum chemical calculations are powerful tools for exploring the conformational landscape of a molecule. By calculating the relative energies of different possible conformations, the most stable conformers of this compound can be predicted. These computational models can complement experimental data from spectroscopic studies to provide a detailed picture of the molecule's conformational preferences.

Future Directions in Research on 3s,4s 1 Boc 4 Cbz Amino 3 Pyrrolidinol and Analogues

Development of Novel and Highly Efficient Synthetic Routes

One promising strategy involves the N-heterocyclization of primary amines with diols catalyzed by metal complexes. An Iridium-catalyzed borrowing hydrogen methodology, for example, enables the direct synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and various amines. acs.orgorganic-chemistry.org This method has been successfully applied to a range of benzylic and aliphatic amines, affording a family of 22 distinct pyrrolidinols with yields ranging from 39% to 88%. acs.org The reaction proceeds efficiently, often completing within 7 hours. acs.org

Another innovative approach is the photo-promoted ring contraction of abundant and inexpensive pyridines using silylborane. nih.gov This method generates pyrrolidine (B122466) derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further functionalization. nih.gov The process demonstrates broad substrate scope and high functional group compatibility, and it is scalable, allowing for the preparation of gram quantities of the product. nih.gov

Continuous flow protocols are also emerging as a powerful tool for the rapid and scalable synthesis of α-chiral pyrrolidine libraries. rsc.org These methods can produce a variety of functionalized pyrrolidines in high yields (up to 87%) and with excellent diastereocontrol in a matter of seconds, highlighting their potential for large-scale applications in drug discovery. rsc.org

Further efforts include the development of one-pot syntheses, such as the preparation of cyclic amines from amino alcohols using thionyl chloride, which avoids the traditional multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org Ring-closing enyne metathesis is another efficient method for preparing chiral pyrrolidine derivatives from substrates with a basic nitrogen atom under mild conditions. acs.org

Table 1: Comparison of Selected Modern Synthetic Routes to Pyrrolidine Derivatives

| Synthetic Method | Catalyst/Reagent | Starting Materials | Key Features | Yields | Reference |

|---|---|---|---|---|---|

| Iridium-Catalyzed Amination | Ir-2 / tBuOK | Triols, Amines | Direct synthesis, good functional group tolerance | 39-88% | acs.org |

| Photo-promoted Ring Contraction | Silylborane | Pyridines | Utilizes abundant starting materials, scalable | Not specified | nih.gov |

| Continuous Flow Synthesis | Not specified | N-(tert-butylsulfinyl)-chloroimine | Rapid ( < 150s), scalable, high diastereoselectivity | Up to 87% | rsc.org |

| Ring-Closing Enyne Metathesis | Grubbs Catalyst | Enyne substrates | Mild conditions, good yields | Very good yields | acs.org |

| Aziridine Ring Expansion | N-Bromosuccinimide (NBS) | Cinnamylaziridine | Creates three stereocenters | Not specified | rsc.org |

Exploration of New Catalytic Asymmetric Methodologies for Pyrrolidine Synthesis

Achieving high levels of stereocontrol is critical in the synthesis of chiral molecules like (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol. Consequently, a major research thrust is the discovery of new catalytic asymmetric methods for constructing the pyrrolidine ring.

Catalytic asymmetric hydrogenation of substituted pyrroles represents a powerful strategy. Using rhodium catalysts, highly substituted pyrroles can be reduced with excellent diastereoselectivity to create functionalized pyrrolidines with up to four new stereocenters. acs.org This method typically requires conditions such as 10 atm of H₂ and 5% (w/w) rhodium catalyst. acs.org

Asymmetric 1,3-dipolar cycloaddition reactions are also a cornerstone of pyrrolidine synthesis. capes.gov.brnih.gov For instance, the reaction of an azomethine ylide with a propiolate ester, followed by a Rh-catalyzed asymmetric 1,4-arylation, can produce 1,3,4-trisubstituted pyrrolidines with good to excellent enantioselectivities. capes.gov.br Silver-catalyzed double (1,3)-dipolar cycloadditions have been developed to prepare highly substituted, enantioenriched pyrrolizidines from simple starting materials in a single flask, creating as many as six stereogenic centers. nih.gov

The field of asymmetric organocatalysis, which uses small organic molecules as catalysts, continues to provide novel solutions. mdpi.com Proline and its derivatives are prominent organocatalysts for various asymmetric transformations leading to substituted pyrrolidines. mdpi.com Researchers are continually designing new pyrrolidine-based organocatalysts, such as those derived from tartaric and glyceric acids, to improve efficiency and selectivity in reactions like the aldol (B89426) reaction. mdpi.com

Furthermore, biocatalysis is emerging as a green and highly selective alternative. acs.orgescholarship.org Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidine derivatives with good enantioselectivity. acs.orgescholarship.org This enzymatic platform provides a concise route to these important N-heterocycles. acs.orgescholarship.org

Table 2: Overview of Catalytic Asymmetric Methods for Pyrrolidine Synthesis

| Method | Catalyst Type | Reaction Type | Key Advantages | Selectivity | Reference |

|---|---|---|---|---|---|

| Heterogeneous Hydrogenation | Rhodium on Carbon | Hydrogenation | High diastereoselectivity, creates multiple stereocenters | Excellent d.r. | acs.org |

| 1,3-Dipolar Cycloaddition | Rhodium / Chiral Ligand | Cycloaddition/Arylation | Good to excellent enantioselectivity | Not specified | capes.gov.br |

| Double 1,3-Dipolar Cycloaddition | Chiral Silver Catalyst | Cycloaddition | One-pot synthesis, high complexity, up to 6 stereocenters | High enantio- and diastereoselectivity | nih.gov |

| Organocatalysis | Proline derivatives | Aldol, Michael additions, etc. | Metal-free, diverse transformations | Varies; can be high | mdpi.com |

| Biocatalysis (Directed Evolution) | Engineered Cytochrome P411 | Intramolecular C-H Amination | Green, high selectivity, operates under mild conditions | Up to 99:1 e.r. | acs.orgescholarship.org |

Design of Next-Generation Chiral Pyrrolidine Building Blocks

The demand for novel chemical entities in drug discovery is driving the design of new chiral pyrrolidine building blocks with enhanced structural and functional diversity. The "Escape from Flatland" concept in medicinal chemistry encourages the use of three-dimensional scaffolds to improve the properties of drug candidates. europa.eu

Research in this area focuses on creating pyrrolidine analogues with unique substitution patterns and stereochemistry. For example, methods are being developed to synthesize spirocyclic pyrrolidines, which are advanced building blocks for drug discovery. enamine.net These spirocycles can be synthesized in two steps from common cyclic ketones via a key reaction between an exocyclic alkene and an azomethine ylide. enamine.net

Another strategy involves incorporating the pyrrolidine moiety into more complex frameworks. This includes the synthesis of pyrrolidine-functionalized metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), which can act as heterogeneous catalysts for asymmetric reactions. bohrium.com The pyrrolidine unit can be introduced either through direct synthesis or by post-synthetic modification of the framework. bohrium.com

The design of pyrrolidine-containing sphingolipid mimetics is another active area. nih.gov By introducing conformational restriction through the pyrrolidine ring, researchers aim to create analogues with specific biological activities, such as inducing apoptosis in tumor cells. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including key transformations like the Staudinger-type reductive cyclization of azido (B1232118) alcohols or acids. nih.gov The overarching goal is to expand the available chemical space and provide medicinal chemists with a richer palette of building blocks for developing next-generation therapeutics. acs.org

Computational Chemistry Applications in Reaction Design and Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the rational design of reactions and the prediction of their outcomes. In the context of pyrrolidine synthesis, computational methods are used to understand reaction mechanisms, predict stereoselectivity, and design novel catalysts and substrates.

Density Functional Theory (DFT) calculations, for instance, are employed to investigate the transition states of catalytic reactions. These studies can elucidate the factors controlling selectivity, such as the role of hydrogen bonding between a catalyst and substrate in determining the enantioselectivity of a reaction. mdpi.com In the development of biocatalysts for pyrrolidine synthesis, DFT calculations have suggested that the selectivity is controlled by the specific binding orientation of the substrate within the enzyme's active site. acs.org

Molecular docking studies are widely used in the structure-based design of pyrrolidine-containing inhibitors. researchgate.netmdpi.com By simulating the binding of a ligand to the active site of a target protein, such as β-secretase 1 (BACE1), researchers can predict binding affinities and orientations. researchgate.net This information guides the structural modification of the pyrrolidine scaffold to enhance potency and selectivity. researchgate.netnih.gov For example, computational docking helped rationalize why certain (3S,4S)-4-aminopyrrolidine-3-ol derivatives showed good inhibitory potential against BACE1. researchgate.net

In silico docking can also guide scaffold hopping and molecular hybridization strategies in drug design. mdpi.com For example, docking studies suggested that incorporating a dipyridine moiety from an existing drug onto a pyrrolopyrimidine scaffold could result in a favorable binding alignment, guiding the synthetic efforts toward new kinase inhibitors. mdpi.com The synergy between computational prediction and experimental synthesis accelerates the discovery and optimization of complex molecules and the reactions used to create them.

Q & A

Q. What are the critical synthetic steps to ensure stereochemical purity in (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol?

The synthesis of this compound requires precise control of stereochemistry at the 3S and 4S positions. Key steps include:

- Protection of amino groups : Sequential use of Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups to prevent undesired side reactions.

- Catalytic hydrogenation or reduction : For example, sodium borohydride (NaBH4) with BF3·Et2O has been used in analogous pyrrolidinol syntheses to reduce intermediates while retaining stereochemistry .

- Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the desired diastereomers.

- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in spatial arrangement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks for the Boc (δ ~1.4 ppm for tert-butyl) and Cbz (δ ~5.1 ppm for CH2Ph) groups. The pyrrolidine ring protons typically appear between δ 2.5–4.0 ppm, with coupling constants (J) critical for confirming stereochemistry .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns to confirm molecular weight and functional groups .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; Cbz: ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in a sealed container at 0–6°C (for Boc-protected analogs) to prevent decomposition .

- Spill Management : Collect spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

- Toxicity : Acute oral toxicity (LD50 ~500 mg/kg) mandates strict adherence to waste disposal protocols .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering in pyrrolidine) that may cause signal splitting .

- Isotopic Labeling : Use 15N or 13C-labeled precursors to trace ambiguous signals.

- Crystallographic Validation : Compare experimental NMR data with X-ray-derived DFT calculations to confirm assignments .

- Batch Analysis : Check for residual solvents (e.g., DMF, THF) or byproducts (e.g., deprotected amines) that may shift peaks .

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

- Stepwise Protection/Deprotection : Avoid simultaneous Boc/Cbz cleavage by using orthogonal protecting groups (e.g., Fmoc for temporary protection) .

- Catalytic Cyclization : Ruthenium-catalyzed borrowing hydrogen strategies enable efficient pyrrolidine ring formation from 1,2,4-butanetriol and amines, reducing side products .

- Solvent Optimization : Use polar aprotic solvents (e.g., DCM, THF) for Boc/Cbz reactions, and switch to ethanol for recrystallization .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Docking Studies : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases), leveraging the pyrrolidine scaffold’s hydrogen-bonding motifs .

- MD Simulations : Simulate stability in aqueous environments, focusing on the Boc/Cbz groups’ hydrophobicity and potential aggregation .

- QM/MM Calculations : Evaluate electronic effects of substituents on reactivity (e.g., nucleophilic attack at the Cbz carbonyl) .

Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis?

- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation for precursor molecules .

- Kinetic Resolution : Use lipases or transition-metal catalysts to selectively transform one enantiomer .

- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to separable diastereomers via chiral salts .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental melting points?

- Impurity Screening : Analyze via HPLC to detect residual solvents or byproducts that depress melting points .

- Polymorphism : Perform X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms .

- Thermogravimetric Analysis (TGA) : Rule out decomposition during melting by monitoring mass loss .

Q. Why might biological activity vary across batches despite identical synthetic protocols?

- Conformational Flexibility : The pyrrolidine ring’s puckering modes may alter binding affinity. Use NOESY to compare solution-state conformers .

- Trace Metal Contamination : ICP-MS analysis can detect residual catalysts (e.g., Ru, Pd) that inhibit biological targets .

- Aggregation : Dynamic light scattering (DLS) assesses colloidal aggregates that reduce bioavailability .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.44 (s, 9H, Boc), δ 5.10 (s, 2H, Cbz-CH2), δ 3.80–4.20 (m, 2H, pyrrolidine) | |

| 13C NMR | δ 155.2 (Boc C=O), δ 156.8 (Cbz C=O), δ 60.1 (pyrrolidine C3/C4) | |

| HRMS | [M+H]+ calc. 393.2124, found 393.2128 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.